(Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid
Overview
Description
(Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid is a heterocyclic compound that features a pyridine ring attached to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid typically involves the condensation of pyridine derivatives with butenoic acid precursors. One common method involves the reaction of pyridine-3-carboxaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce pyridine amines .
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid is used as a building block for synthesizing more complex heterocyclic compounds. Its reactivity makes it valuable for creating libraries of compounds for drug discovery .
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further research in enzyme inhibition studies .
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties .
Industry
Industrially, this compound can be used in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new products .
Mechanism of Action
The mechanism of action of (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its enzyme inhibitory properties.
[1,2,4]triazolo[4,3-a]pyrazine: Exhibits potential as a kinase inhibitor.
1H-Pyrazolo[3,4-b]pyridines: Used in biomedical applications due to their structural similarity to purine bases.
Uniqueness
(Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid is unique due to its specific structural features, which allow for versatile chemical modifications and a wide range of applications in different fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
(Z)-4-oxo-4-(pyridin-3-ylmethylamino)but-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(3-4-10(14)15)12-7-8-2-1-5-11-6-8/h1-6H,7H2,(H,12,13)(H,14,15)/b4-3- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGCHSXRGITSHI-ARJAWSKDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=O)/C=C\C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24790186 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7252-23-5 | |
Record name | NSC47046 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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